molecular formula C14H8ClNO2S2 B11035736 (5Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11035736
M. Wt: 321.8 g/mol
InChI Key: BEVWHQJPKLUTDC-WQLSENKSSA-N
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Description

(5Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a thiazolidine-2,4-dione core, which is a common scaffold in various bioactive molecules, particularly in antidiabetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of Thiazolidine-2,4-dione Core: This is achieved by reacting thiourea with α-haloketones under basic conditions to form the thiazolidine ring.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiazolidine-2,4-dione intermediate.

    Formation of the Thiophen-2-ylmethylidene Moiety: This step involves a Knoevenagel condensation reaction between the thiazolidine-2,4-dione derivative and thiophene-2-carbaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the thiophen-2-ylmethylidene moiety, converting it to a single bond.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophen-2-ylmethylidene derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential antidiabetic, anti-inflammatory, and anticancer properties. The thiazolidine-2,4-dione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

Industry

Industrially, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting metabolic disorders. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug manufacturing.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione primarily involves its interaction with PPARs. By binding to these nuclear receptors, the compound modulates the expression of genes involved in glucose and lipid metabolism, thereby exerting its antidiabetic effects. Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to inhibit specific signaling pathways and enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic drug.

    Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity in patients with type 2 diabetes.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.

Uniqueness

(5Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophen-2-ylmethylidene moiety enhances its binding affinity to PPARs and potentially improves its pharmacokinetic profile compared to other thiazolidinedione derivatives.

This compound’s versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable subject of ongoing research in medicinal chemistry.

Properties

Molecular Formula

C14H8ClNO2S2

Molecular Weight

321.8 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H8ClNO2S2/c15-9-3-5-10(6-4-9)16-13(17)12(20-14(16)18)8-11-2-1-7-19-11/h1-8H/b12-8-

InChI Key

BEVWHQJPKLUTDC-WQLSENKSSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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